molecular formula C12H11BrN2O2 B7511896 N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide

N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide

Cat. No. B7511896
M. Wt: 295.13 g/mol
InChI Key: WLXCFXJBMHUVGR-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide, also known as BMPC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BMPC has been found to possess potent inhibitory activity against several enzymes, including glycogen synthase kinase-3β (GSK-3β), cyclin-dependent kinase 5 (CDK5), and casein kinase 1δ (CK1δ).

Mechanism of Action

N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide exerts its inhibitory activity by binding to the ATP-binding site of the target enzymes, thereby preventing the phosphorylation of downstream substrates. N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide has been found to possess a high degree of selectivity for its target enzymes, with minimal off-target effects.
Biochemical and Physiological Effects:
N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of glucose metabolism and insulin secretion. N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide has also been found to exhibit neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide possesses several advantages for lab experiments, including its high potency and selectivity for its target enzymes. However, N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide also possesses several limitations, including its relatively low solubility and stability, which may limit its use in certain experimental settings.

Future Directions

Future research on N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide should focus on elucidating its mechanism of action in greater detail, as well as identifying potential therapeutic applications in other diseases. In addition, the development of more potent and selective N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide analogs may further enhance its therapeutic potential. Finally, the optimization of N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide's pharmacokinetic properties may enable its use in clinical settings.

Synthesis Methods

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide involves a series of chemical reactions, including bromination, amination, and amidation. The starting material for the synthesis is 5-bromofuran-2-carboxylic acid, which is first converted to 5-bromofuran-2-carboxylic acid methyl ester by reacting with methanol and sulfuric acid. The resulting methyl ester is then reacted with methylamine to form N-methyl-5-bromofuran-2-carboxamide. Finally, the N-methyl-5-bromofuran-2-carboxamide is reacted with 2-chloropyridine to form N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and diabetes. N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide has been found to possess potent inhibitory activity against GSK-3β, which is involved in the pathogenesis of Alzheimer's disease. N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide has also been found to inhibit CDK5, which is implicated in the development of cancer. In addition, N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide has been found to inhibit CK1δ, which is involved in the regulation of glucose metabolism and insulin secretion.

properties

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-15(8-9-5-6-11(13)17-9)12(16)10-4-2-3-7-14-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXCFXJBMHUVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(O1)Br)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide

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